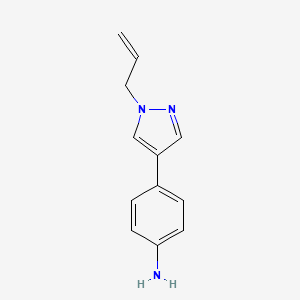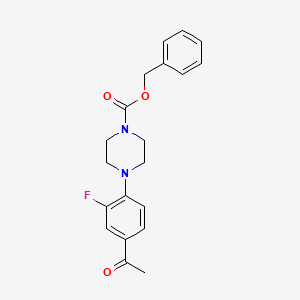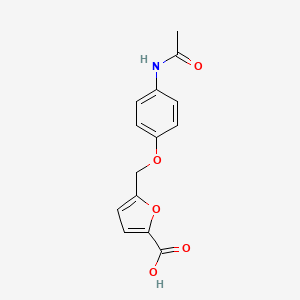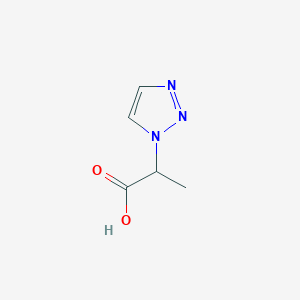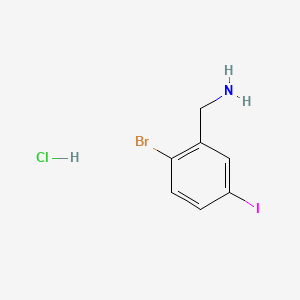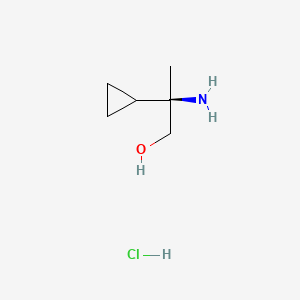
2-(Benzylsulfanyl)-4-bromobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4-bromobenzoic acid is an organic compound that features a benzylsulfanyl group attached to a benzoic acid core, with a bromine atom at the para position relative to the carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-bromobenzoic acid typically involves the reaction of 4-bromobenzoic acid with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the benzylsulfanyl linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-4-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in a substitution reaction.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylsulfanyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-4-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylsulfanyl)benzoic acid
- 4-Bromobenzoic acid
- Benzylsulfanyl derivatives
Uniqueness
2-(Benzylsulfanyl)-4-bromobenzoic acid is unique due to the presence of both the benzylsulfanyl and bromine substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11BrO2S |
|---|---|
Molekulargewicht |
323.21 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-bromobenzoic acid |
InChI |
InChI=1S/C14H11BrO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
WVCXSDRFLZSIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


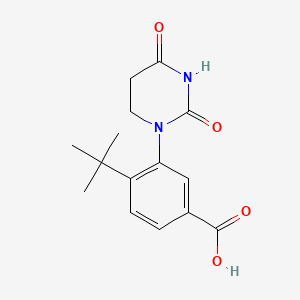

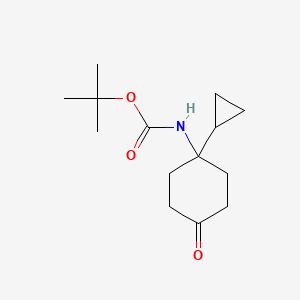
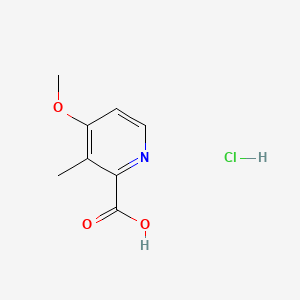


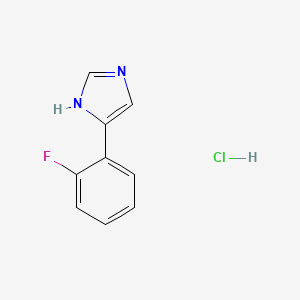
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
